![molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0](/img/structure/B352500.png)
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: is a complex organic compound that features a benzimidazole core linked to a p-tolyloxybutyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the p-tolyloxybutyl group: This step involves the alkylation of the benzimidazole core with a p-tolyloxybutyl halide in the presence of a base such as potassium carbonate.
Introduction of the methanol moiety: The final step is the reduction of a suitable intermediate, such as a benzimidazole aldehyde, using a reducing agent like sodium borohydride to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The benzimidazole core can undergo hydrogenation in the presence of a palladium catalyst to yield a fully saturated derivative.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Fully saturated benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can be used to study the interactions of benzimidazole derivatives with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole core is known to interact with various biological targets, making it a versatile scaffold for drug development.
Vergleich Mit ähnlichen Verbindungen
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)amine: Similar structure but with an amine group instead of a methanol moiety.
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol moiety.
Uniqueness: The presence of the methanol moiety in (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol provides unique chemical reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXQQZWIHDQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
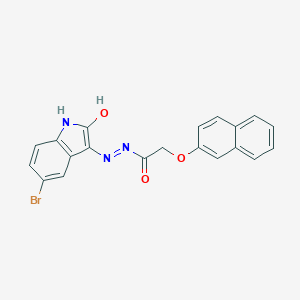
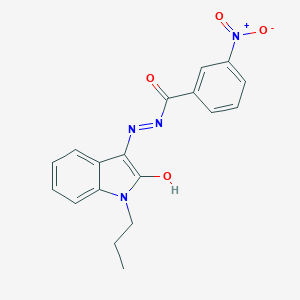
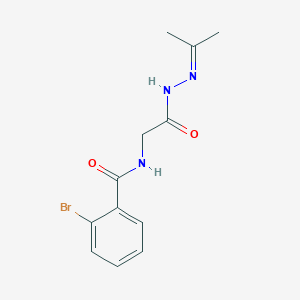
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
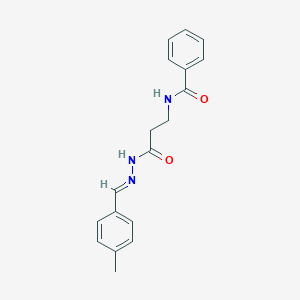
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)
![N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B352455.png)
![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)
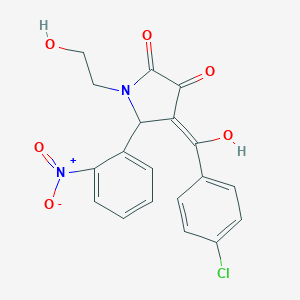
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)

